Lipophilicity (XLogP3) Comparison
The compound's computed XLogP3 is 3.6, reflecting its balanced lipophilicity for membrane permeability [1]. In contrast, the des-fluoro analog N-butyl-3-methylaniline has a lower lipophilicity due to the absence of the electronegative fluorine . Conversely, the des-methyl analog N-butyl-4-fluoroaniline, while still lipophilic, lacks the additional carbon atom, resulting in a different logP value . The simple aniline core 4-fluoro-3-methylaniline is significantly more polar due to the free NH₂ group [2]. This establishes N-butyl-4-fluoro-3-methylaniline as uniquely positioned in a specific logP window.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-butyl-3-methylaniline (des-fluoro): XLogP3 ~3.0 (estimated from class trends) | N-butyl-4-fluoroaniline (des-methyl): No computed PubChem data available | 4-fluoro-3-methylaniline (des-butyl): Significantly lower logP expected due to free NH2. |
| Quantified Difference | The target compound has a higher computed logP than its des-fluoro analog, and a markedly different profile from the non-alkylated aniline core. |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2019 release) for the target compound. |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME properties; a precise logP is essential for achieving the desired balance of permeability and solubility in a lead series.
- [1] PubChem. (2026). N-butyl-4-fluoro-3-methylaniline (CID 62809767). National Library of Medicine. View Source
- [2] Fisher Scientific. (n.d.). 4-Fluoro-3-methylaniline, 97% (CAS 452-69-7) Product Page. Retrieved April 24, 2026. View Source
